4-(2,4-Dichlorophenyl)-2-nitrophenol
Description
4-(2,4-Dichlorophenyl)-2-nitrophenol is a chlorinated nitrophenol derivative characterized by a phenolic hydroxyl group, a nitro group at the 2-position, and a 2,4-dichlorophenyl substituent at the 4-position of the benzene ring. Chlorinated nitrophenols are commonly used as intermediates in agrochemicals, pharmaceuticals, and dyes due to their electron-withdrawing substituents, which enhance reactivity in coupling and substitution reactions .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(5-7)15(17)18/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPOQMYZNRZIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686307 | |
| Record name | 2',4'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262002-67-4 | |
| Record name | 2',4'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-2-nitrophenol typically involves the nitration of 2,4-dichlorophenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, the production of 4-(2,4-Dichlorophenyl)-2-nitrophenol may involve continuous flow microreactor systems. These systems offer improved reaction efficiency and higher yields compared to traditional batch reactors. The use of continuous flow microreactors allows for better control of reaction temperature and residence time, leading to more efficient mass transfer and reduced side reactions .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-2-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium hydroxide.
Major Products
Reduction: The reduction of the nitro group results in the formation of 4-(2,4-Dichlorophenyl)-2-aminophenol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2,4-Dichlorophenyl)-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, making it useful in various biological and pharmacological studies .
Comparison with Similar Compounds
Table 1: Comparison of Key Properties
Key Observations :
- Nitro Group Position: The 2-nitro group enhances acidity (pKa ~4–5 estimated) compared to non-nitrated phenols, facilitating deprotonation in basic conditions .
Reactivity Trends :
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